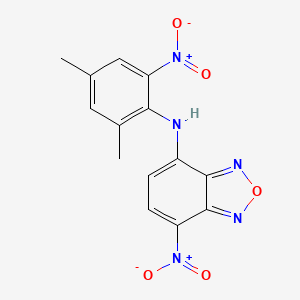![molecular formula C16H11ClN4S B11060166 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11060166.png)
3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with phenyl and chlorophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolothiadiazine compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines with different substituents on the triazole and thiadiazine rings. These compounds share similar core structures but differ in their biological activities and chemical properties. For example:
6-(4-Chlorophenyl)-3-(2-cyclohexylethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a cyclohexylethyl group instead of a phenyl group, which may alter its biological activity.
6-(4-Chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C16H11ClN4S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H11ClN4S/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(10-22-16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KPDRRLPGEVLFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11060088.png)
![(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060092.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11060094.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide](/img/structure/B11060095.png)

![6-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060107.png)
![2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11060109.png)
![Ethyl 2-({[3-(furan-3-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11060110.png)
![N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11060112.png)
![3-(4-Bromo-2-fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060113.png)
![Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11060120.png)
![(1R,2S,9S,10R)-N-methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11060129.png)
![N-(2-fluorobenzyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060132.png)
![4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B11060136.png)
